molecular formula C18H27N B12562566 2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine CAS No. 189811-15-2

2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine

Cat. No.: B12562566
CAS No.: 189811-15-2
M. Wt: 257.4 g/mol
InChI Key: BCPBYDJYZOHHBO-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine is an organic compound that belongs to the pyridine family. It is characterized by the presence of two tert-butyl groups and a 2-methylbut-3-yn-2-yl group attached to the pyridine ring. This compound is known for its steric hindrance and non-nucleophilic properties, making it a valuable reagent in various chemical reactions .

Preparation Methods

The synthesis of 2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine typically involves the following steps:

Chemical Reactions Analysis

2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine undergoes various types of chemical reactions:

Scientific Research Applications

2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine involves its role as a sterically hindered, non-nucleophilic base. It distinguishes between Brønsted (protonic) and Lewis acids, enabling high-yield conversions in various chemical reactions. The molecular targets and pathways involved include the inhibition of desilylation and hydration during catalytic reactions .

Comparison with Similar Compounds

Properties

CAS No.

189811-15-2

Molecular Formula

C18H27N

Molecular Weight

257.4 g/mol

IUPAC Name

2,6-ditert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine

InChI

InChI=1S/C18H27N/c1-10-18(8,9)13-11-14(16(2,3)4)19-15(12-13)17(5,6)7/h1,11-12H,2-9H3

InChI Key

BCPBYDJYZOHHBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)C(C)(C)C#C

Origin of Product

United States

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